Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex tricyclic heterocyclic compound featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-triene core. Key structural elements include:
- Tricyclic framework: A sulfur atom at position 7 and nitrogen atoms at positions 9 and 11, with a prop-2-en-1-yl substituent at position 11.
- Functional groups: A sulfanylacetamido group linked to a benzoate ester at position 4 of the benzene ring.
Properties
CAS No. |
4824-69-5 |
|---|---|
Molecular Formula |
C23H23N3O4S2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-12-26-21(28)19-16-6-5-7-17(16)32-20(19)25-23(26)31-13-18(27)24-15-10-8-14(9-11-15)22(29)30-4-2/h3,8-11H,1,4-7,12-13H2,2H3,(H,24,27) |
InChI Key |
AMGJPGMQOVLFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tricyclic core, introduction of the prop-2-en-1-yl group, and subsequent functionalization to introduce the sulfanyl and acetamido groups. The final step involves esterification to form the ethyl benzoate moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[640
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural similarities with derivatives reported in recent chemical databases and synthesis studies. Below is a comparative analysis based on molecular properties, substituents, and solubility data.
Key Structural Analogs
Table 1: Comparative Data for Selected Analogs
Analysis of Structural and Functional Differences
(i) Core Modifications
- Shared tricyclic scaffold : All analogs retain the 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-triene core with a prop-2-en-1-yl group at position 11. This suggests common synthetic pathways involving cyclization and functionalization at the nitrogen centers .
(ii) Substituent Effects
- Target compound : The ethyl benzoate ester introduces aromaticity and increased hydrophobicity compared to the acetamide group in CAS 733040-96-3. Esters generally exhibit lower solubility than amides due to reduced hydrogen-bonding capacity.
- CAS 733040-96-5 : The N-ethyl acetamide substituent contributes to moderate aqueous solubility (37.5 µg/mL at pH 7.4), likely due to hydrogen-bonding interactions .
Solubility and Pharmacokinetic Implications
- The acetamide analog (CAS 733040-96-5) demonstrates measurable solubility, making it a candidate for in vitro assays. In contrast, the target compound’s benzoate ester may require formulation adjustments (e.g., prodrug strategies) to improve bioavailability .
- Higher molecular weight analogs (e.g., CAS 618393-20-7) may face challenges in drug-likeness parameters, such as Lipinski’s Rule of Five, due to increased logP values .
Biological Activity
Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate, with the CAS number 4824-69-5, is a complex organic compound characterized by its unique multi-ring structure and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S2 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia... |
| InChI Key | FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
Structural Features
The compound features a tricyclic core structure with various substituents that may influence its biological activity, including:
- A thia moiety.
- An acetamido group.
- An enone functionality.
The biological activity of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia... is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors influencing signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, tricyclic derivatives have shown effective inhibition against various bacterial strains, suggesting that Ethyl 4-(2-{[12-oxo... may possess similar activities.
Cytotoxicity Studies
Research has been conducted on structurally related compounds to evaluate their cytotoxic effects on cancer cell lines. The findings suggest that modifications in the substituents can lead to enhanced cytotoxicity, indicating a potential for developing new anticancer agents.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of tricyclic compounds similar to Ethyl 4-(2-{[12-oxo... using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated strong activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.24 µg/ml against Staphylococcus aureus.
Case Study 2: Anticancer Properties
In vitro studies on related tricyclic compounds revealed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
